7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one
Description
Significance of Heterocyclic Architectures in Organic and Medicinal Chemistry
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the fields of organic and medicinal chemistry. rroij.comijnrd.org Their structural diversity is vast, incorporating heteroatoms such as nitrogen, sulfur, and oxygen, which impart unique physicochemical properties. rroij.com These properties, including polarity, solubility, and hydrogen bonding capacity, are crucial for influencing a molecule's behavior in biological systems. nih.gov
The significance of these architectures is underscored by their prevalence in a wide array of biologically active molecules, including vitamins, hormones, and nucleic acids like DNA and RNA. In medicinal chemistry, heterocyclic scaffolds form the core of many pharmaceutical agents, contributing to their therapeutic effects. rroij.comijnrd.org Their versatile nature allows chemists to design molecules that can interact with specific biological targets, such as enzymes and receptors, leading to the development of drugs for a multitude of diseases, including cancer, bacterial infections, and inflammatory conditions. ijnrd.orgnih.gov The ability to modify these scaffolds systematically aids in optimizing the efficacy, selectivity, and pharmacokinetic properties of drug candidates. rroij.comnih.gov
Overview of Thienopyridinone Core Structures: Historical Context and Emerging Importance
The thienopyridinone scaffold, a fused heterocyclic system comprising a thiophene (B33073) ring and a pyridinone ring, is a prominent structure in medicinal chemistry. researchgate.net Thienopyridines, the parent structures of thienopyridinones, have a notable history in pharmaceuticals. For instance, drugs like Ticlopidine, Clopidogrel, and Prasugrel are thienopyridine derivatives that function as antiplatelet agents. researchgate.net These established drugs have paved the way for broader investigations into the therapeutic potential of various thienopyridine isomers and their derivatives, including thienopyridinones. researchgate.netmdpi.com
There are several isomeric forms of thienopyridines, depending on the fusion mode of the thiophene and pyridine (B92270) rings. researchgate.net The emerging importance of these core structures is driven by their wide range of observed biological activities. Research has demonstrated that compounds based on thienopyridine and related scaffolds, such as thienopyrimidines, possess anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system protective properties. researchgate.netnih.gov The unique structural characteristics of the thienopyrimidine ring system, for example, provide an adaptable platform for designing potent kinase inhibitors for cancer therapy. nih.gov The synthesis of various thienopyridinone derivatives is an active area of research, with methods being developed to create diverse molecular libraries for biological screening. researchgate.netnih.gov
Rationale for Investigating 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one: Unique Structural Features and Research Potential
The specific compound, this compound, presents a compelling case for focused research due to its distinct structural features. The rationale for its investigation lies in the strategic combination of the thieno[3,2-c]pyridin-4-one core with methyl and iodo substituents.
The thieno[3,2-c]pyridin-4-one scaffold itself is a key structural motif. This particular arrangement of fused rings provides a rigid framework that can be strategically functionalized to interact with biological targets. The pyridinone ring offers hydrogen bond donor and acceptor sites, which are crucial for molecular recognition in biological systems. nih.gov
The methyl group at the 3-position can influence the molecule's lipophilicity and steric profile. This can affect its binding affinity to target proteins and its metabolic stability.
The most significant feature is the iodo group at the 7-position. Halogen atoms, particularly iodine, are of great interest in medicinal chemistry for several reasons:
Synthetic Handle: The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide range of substituents at the 7-position, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in biological macromolecules. This can contribute significantly to the binding affinity and selectivity of a compound for its target.
Modulation of Physicochemical Properties: The introduction of a large, lipophilic iodine atom can substantially alter the molecule's size, shape, and electronic properties, which can be pivotal for its pharmacological activity. For instance, iodinated pyridinone derivatives have been investigated as potential anti-HIV agents. nih.gov
Therefore, this compound is not only a target for direct biological evaluation but also a versatile intermediate for the synthesis of more complex molecules. Its research potential lies in its utility for exploring the chemical space around the thienopyridinone scaffold to develop novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INOS/c1-4-3-12-7-5(9)2-10-8(11)6(4)7/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADBBBSLRXQXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 7 Iodo 3 Methyl 5h Thieno 3,2 C Pyridin 4 One
Retrosynthetic Analysis and Key Precursors for the Thieno[3,2-c]pyridin-4-one Core
Retrosynthetic analysis of the 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one structure logically disconnects the molecule at key positions to identify plausible starting materials. The primary disconnection targets the iodo group at the 7-position, suggesting a late-stage functionalization of the core thieno[3,2-c]pyridin-4-one ring system. This approach simplifies the initial synthetic challenge to the construction of 3-methyl-5H-thieno[3,2-c]pyridin-4-one.
Further disconnection of the pyridinone ring suggests a cyclization strategy. A critical bond cleavage between the nitrogen (position 5) and the adjacent carbonyl carbon (position 4) points towards a precursor like a substituted 3-aminothiophene-2-carboxamide (B122380) or a related derivative. This intermediate already contains the thiophene (B33073) ring and the necessary functional groups poised for ring closure to form the pyridinone moiety.
The key precursors for the thieno[3,2-c]pyridin-4-one core are therefore highly functionalized thiophene derivatives. A common and effective starting point is the Gewald reaction, which can produce 2-aminothiophenes from an α-cyano ester, an activated methylene (B1212753) compound (like a ketone), and elemental sulfur. For the target molecule, this would involve precursors that ultimately lead to a 3-methyl substituent on the thiophene ring. An alternative strategy involves starting with a pre-formed substituted pyridine (B92270) and constructing the thiophene ring onto it. google.comnih.gov
Classical and Modern Synthetic Routes to the Thienopyridinone System
The synthesis of the fused thienopyridinone system is a central challenge that has been addressed through various classical and modern organic chemistry methods. These routes focus on the efficient assembly of the bicyclic core.
Cyclization Strategies and Ring Closure Reactions
The formation of the pyridinone ring fused to the thiophene is the cornerstone of the synthesis. Several cyclization strategies have been developed to achieve this transformation, often as the final step in constructing the core.
One-pot synthesis methods have been described for creating thieno[3,2-c]pyridin-4-ones. researchgate.netrsc.org For instance, the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate (B1236969) and hydrazine (B178648) hydrate (B1144303) can yield methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates. researchgate.net Another approach involves a domino reaction initiated by Lawesson's reagent on aminopropenoyl cyclopropanes, which proceeds through regioselective thionation, ring enlargement, and intramolecular aza-cyclization to yield the thieno[3,2-c]pyridin-4-one system. researchgate.net
More classical approaches involve the cyclization of suitably substituted thiophenes. For example, N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide can be cyclized via acid treatment to form the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) skeleton, which can be further oxidized to the desired pyridinone. google.com The Pictet-Spengler reaction offers another route for creating related fused systems like tetrahydrofuro[3,2-c]pyridines, a strategy that could be adapted for the thieno-analogue. nih.gov
| Cyclization Strategy | Key Precursors | Reagents/Conditions | Outcome |
| Domino Reaction | Aminopropenoyl cyclopropanes | Lawesson's reagent, DDQ, Toluene (reflux) | Substituted thieno[3,2-c]pyridin-4(5H)-ones researchgate.net |
| Acid-Catalyzed Cyclization | N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide | Strong mineral acid (e.g., HCl, H₂SO₄) | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine google.com |
| One-Pot Condensation/Cyclization | 6-Aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate | Hydrazine hydrate | Thieno[3,2-c]pyridin-4-ones researchgate.net |
| Aza-[3+3] Cycloaddition | Thiophen-3-amines, α,β-unsaturated carboxylic acids | BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), DIPEA | Thieno[3,2-b]pyridin-5(4H)-ones nih.gov |
Functional Group Interconversions in Thiophene and Pyridine Moieties
Functional group interconversions are essential for manipulating the precursors and the final thienopyridinone core to introduce the desired substituents. vanderbilt.edu For instance, a common precursor, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, can be transformed into various fused pyridothienopyrimidine derivatives through reactions involving the amino and ester groups. nih.gov
Key transformations can include:
Amine to Diazonium Salt: An amino group on the thiophene or pyridine ring can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups, including halogens. wikipedia.orgorganic-chemistry.org
Hydroxyl to Halide: A hydroxyl group on the pyridinone ring (in its tautomeric pyridinol form) can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). This chloro group is then susceptible to nucleophilic substitution.
Nitrile Hydrolysis: Nitrile groups, often incorporated during the initial thiophene synthesis (e.g., Gewald reaction), can be hydrolyzed to carboxylic acids or amides, which can then participate in cyclization reactions.
These interconversions provide the flexibility needed to synthesize a variety of derivatives from a common intermediate.
Regioselective Introduction of the 7-Iodo Moiety
The final step in the synthesis of the target compound is the regioselective introduction of an iodine atom at the 7-position of the 3-methyl-5H-thieno[3,2-c]pyridin-4-one core. The electronic properties of the bicyclic system dictate the position of electrophilic substitution.
Direct Iodination Methods for Heterocyclic Compounds
Direct C-H iodination is a powerful tool for functionalizing heterocyclic compounds. Various reagents and conditions have been developed to achieve this transformation with high regioselectivity. For pyridones and related nitrogen heterocycles, iodination often occurs at positions ortho or para to activating groups and at specific positions dictated by the ring's electronics. rsc.org
Common iodinating agents include:
Iodine (I₂) with an Oxidizing Agent: Systems like I₂/HIO₃ or I₂ with potassium peroxymonosulfate (B1194676) (Oxone) can generate a potent electrophilic iodine species (I⁺).
N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often used with an acid catalyst. Silver(I) triflimide can also be used to activate NIS for the iodination of electron-rich heterocycles. organic-chemistry.org
Iodine Monochloride (ICl): This is a highly reactive electrophilic iodinating agent.
A radical-based direct C-H iodination protocol has been developed for quinolines, quinolones, and pyridones, demonstrating regioselective halogenation. rsc.org The choice of solvent and catalyst is crucial for controlling the regioselectivity of the reaction. Gold-containing catalysts have also been reported for the iodination of aromatic and heteroaromatic compounds. google.com
| Iodination Reagent/System | Substrate Type | Typical Conditions | Comments |
| N-Iodosuccinimide (NIS) | Anilines, phenols, anisoles | AgNTf₂ (catalyst) | Mild and rapid method suitable for late-stage iodination. organic-chemistry.org |
| I₂ / Oxidant (e.g., NaIO₄) | Deactivated arenes | Concentrated H₂SO₄ | Strong electrophilic I⁺ reagent for less reactive substrates. organic-chemistry.org |
| Elemental Iodine (I₂) / Base | Aromatic/Heteroaromatic compounds | Gold catalyst, optional solvent (e.g., DMF, NMP) | Catalytic method for direct iodination. google.com |
| Radical-Based Protocol | Quinolines, pyridones, uracil | (Not specified) | C3 selective for quinolones, C3/C5 for pyridones. rsc.org |
Modified Sandmeyer Reactions for Iodo-thiophene Derivatives
The Sandmeyer reaction provides an alternative, indirect route for introducing an iodine atom. wikipedia.org This method requires the presence of a primary amino group on the ring, which is first converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The subsequent treatment of this diazonium salt with a solution of potassium iodide (KI) results in the displacement of the diazonium group by iodine. organic-chemistry.org
This method is particularly useful if a precursor such as 7-amino-3-methyl-5H-thieno[3,2-c]pyridin-4-one is readily available. The key advantage of the Sandmeyer reaction is its high regioselectivity, as the position of the iodine is predetermined by the location of the initial amino group. While classic Sandmeyer reactions often use copper(I) salts as catalysts for introducing chlorine or bromine, the iodination step typically does not require a catalyst. organic-chemistry.org
Iodocyclization Approaches for Thiophene-Fused Heterocycles
The direct synthesis of this compound via a one-pot iodocyclization reaction is not extensively documented in the literature. However, the formation of the thieno[3,2-c]pyridin-4-one core can be achieved through various synthetic routes, followed by a subsequent iodination step. Alternatively, a plausible synthetic strategy involves an iodocyclization reaction of a suitably functionalized precursor.
One potential iodocyclization approach could involve the electrophilic cyclization of a substituted N-(thiophen-3-yl)acetamide or a related acyclic precursor. In a hypothetical pathway, a precursor bearing an activated methylene group and a thioether linkage could undergo intramolecular cyclization promoted by an iodine source such as molecular iodine (I₂) or N-iodosuccinimide (NIS). The reaction would proceed through the formation of an iodonium (B1229267) ion, which is then attacked intramolecularly by an enol or enolate equivalent, leading to the formation of the fused thiophene ring with concomitant introduction of the iodine atom at the desired position. The regioselectivity of the iodination would be directed by the substitution pattern of the precursor.
While a direct, one-step iodocyclization to form the target molecule is speculative without direct literature precedent, the synthesis of the parent 3-methyl-5H-thieno[3,2-c]pyridin-4-one followed by electrophilic iodination represents a more established route. The thieno[3,2-c]pyridin-4-one core is susceptible to electrophilic substitution, and the C7-position is a likely site for iodination due to the directing effects of the fused ring system and the activating nature of the lactam functionality. Reagents such as N-iodosuccinimide in the presence of an acid catalyst can be employed for such transformations.
Derivatization and Post-Synthetic Modifications at the C7-Position and Other Sites
The C7-iodo substituent on the this compound scaffold is a key functional group that allows for extensive derivatization, primarily through palladium-catalyzed cross-coupling reactions.
The carbon-iodine bond at the C7-position is highly amenable to forming new carbon-carbon bonds using various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in expanding the structural diversity of the thieno[3,2-c]pyridin-4-one core.
Sonogashira Coupling: This reaction enables the introduction of alkyne moieties. The coupling of this compound with terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, would yield 7-alkynyl derivatives. These derivatives are valuable intermediates for further transformations or as final products with potential biological activities.
Suzuki Coupling: The Suzuki reaction is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or aryl groups. The reaction of the C7-iodo compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base would lead to the corresponding 7-substituted derivatives. This reaction is known for its high tolerance of various functional groups.
Heck Reaction: The Heck reaction involves the coupling of the C7-iodo compound with an alkene to form a new, more substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base. The products of the Heck reaction can serve as precursors for further functionalization or as compounds with desired electronic or steric properties.
Below is an interactive data table summarizing representative palladium-catalyzed cross-coupling reactions on iodo-thienopyridine and related heterocyclic systems, which serve as models for the reactivity of this compound.
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Sonogashira | Iodo-thienopyridine, Terminal Alkyne | Pd(PPh₃)₄, CuI, Et₃N | 7-Alkynyl-thienopyridinone |
| Suzuki | Iodo-thienopyridine, Arylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 7-Aryl-thienopyridinone |
| Heck | Iodo-thienopyridine, Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 7-Alkenyl-thienopyridinone |
The iodo group at the C7-position of the thieno[3,2-c]pyridin-4-one ring is generally a poor leaving group for classical nucleophilic aromatic substitution (SNAr) reactions. The electron-rich nature of the thiophene ring and the presence of the electron-donating lactam nitrogen can disfavor the formation of the Meisenheimer complex intermediate required for SNAr. However, under specific conditions, such as with highly activated nucleophiles or through copper-catalyzed processes (e.g., Ullmann condensation), nucleophilic substitution of the iodo group may be achieved. For instance, reaction with amines, alcohols, or thiols in the presence of a copper catalyst could lead to the corresponding 7-amino, 7-alkoxy, or 7-thioether derivatives.
Beyond the C7-position, other sites on the this compound molecule can be functionalized. The nitrogen atom of the pyridinone ring can be alkylated or acylated under appropriate basic conditions. The methyl group at the C3-position, while generally unreactive, could potentially undergo functionalization through radical-based reactions or after deprotonation with a strong base to form a nucleophilic species, although such transformations would likely require harsh conditions and may suffer from a lack of selectivity.
Catalytic Systems and Reaction Optimizations for Efficient Synthesis and Derivatization
The efficiency of the palladium-catalyzed cross-coupling reactions at the C7-position is highly dependent on the choice of the catalytic system and the optimization of reaction conditions.
For Sonogashira couplings , common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often in combination with a copper(I) salt like CuI as a co-catalyst. The choice of base (e.g., triethylamine, diisopropylamine) and solvent (e.g., DMF, THF) can significantly influence the reaction rate and yield.
For Suzuki couplings , a wide range of palladium catalysts and ligands are available. Modern catalytic systems often employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos, which can promote the coupling of even challenging substrates. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, toluene/water) is crucial for efficient transmetalation and reductive elimination steps.
For Heck reactions , catalysts like Pd(OAc)₂ are commonly used, often with phosphine ligands such as P(o-tol)₃ or PPh₃. The choice of base (e.g., Et₃N, K₂CO₃) and solvent (e.g., DMF, acetonitrile) needs to be optimized for the specific substrates being coupled.
Optimization of these catalytic systems often involves screening different combinations of palladium sources, ligands, bases, solvents, and reaction temperatures to maximize the yield and minimize side reactions. High-throughput screening techniques can be valuable in this optimization process.
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one, a single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would unequivocally confirm the planar or near-planar geometry of the fused thieno[3,2-c]pyridin-4-one ring system.
Furthermore, the crystallographic data would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the pyridinone N-H and C=O groups, as well as potential halogen bonding involving the iodine atom. The packing of the molecules in the crystal lattice, influenced by these non-covalent interactions, would also be elucidated.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| Z | 4 |
High-Resolution NMR Spectroscopy (1D and 2D) for Solution-State Conformation and Dynamics
High-resolution NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution.
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra would provide foundational information. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the N-H proton. The chemical shifts would be influenced by the electron-withdrawing effects of the iodine and carbonyl groups. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, with the carbon bearing the iodine atom and the carbonyl carbon appearing at characteristic downfield shifts.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are essential for unambiguous assignment of the ¹H and ¹³C signals and for establishing connectivity within the molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons in the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-H | 7.0 - 7.5 | 120 - 130 |
| C3-CH₃ | 2.0 - 2.5 | 15 - 25 |
| C4=O | - | 160 - 170 |
| N5-H | 10.0 - 12.0 | - |
| C6-H | 7.5 - 8.0 | 130 - 140 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Structural Insights
Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into molecular structure and bonding.
FT-IR (Fourier-transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the pyridinone ring, typically in the range of 1640-1680 cm⁻¹. The N-H stretching vibration would appear as a broader band in the region of 3100-3300 cm⁻¹. Other characteristic bands would include C-H stretching of the aromatic and methyl groups, and various fingerprint vibrations corresponding to the thieno[3,2-c]pyridine (B143518) core.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N stretching vibrations of the heterocyclic rings would be expected to show strong Raman signals. The C-S and C-I stretching vibrations, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | 3100 - 3300 (broad) | 3100 - 3300 (weak) |
| C-H stretch (aromatic) | 3000 - 3100 (medium) | 3000 - 3100 (strong) |
| C-H stretch (methyl) | 2850 - 3000 (medium) | 2850 - 3000 (strong) |
| C=O stretch | 1640 - 1680 (strong) | 1640 - 1680 (medium) |
| C=C/C=N stretch | 1500 - 1600 (strong) | 1500 - 1600 (strong) |
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and for studying its fragmentation pathways, which can provide valuable structural information and insights into reaction mechanisms. For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₈H₆INOS.
Beyond simple identification, tandem mass spectrometry (MS/MS) experiments could be employed to study the fragmentation of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it would be possible to propose fragmentation pathways. This information can be invaluable for the structural characterization of related compounds and for understanding the stability of the thieno[3,2-c]pyridin-4-one core. For instance, characteristic losses of iodine, carbon monoxide, and methyl radicals would be expected and could be used to piece together the molecular structure. In the context of mechanistic studies, HRMS can be used to identify and characterize reaction intermediates and byproducts, providing evidence for proposed reaction pathways.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Spectroscopic Property Calculation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one, DFT calculations can illuminate its fundamental characteristics.
Electronic Structure and Reactivity: By solving the Kohn-Sham equations, DFT methods can determine the molecular orbital energies, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical in predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For thienopyridine scaffolds, the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to nucleophilic or electrophilic attack. This is crucial for understanding potential metabolic pathways or for designing derivatives with altered reactivity profiles.
Spectroscopic Properties: DFT calculations are also instrumental in predicting various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural confirmation of the synthesized compound. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions and the chromophoric nature of the this compound scaffold.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. This is particularly important for understanding the flexibility of the this compound molecule and its interactions with its environment.
Conformational Landscapes: MD simulations can explore the conformational landscape of the molecule by simulating the movements of its atoms over a period of time. This allows for the identification of low-energy conformations and the barriers between them. For a molecule with a fused ring system like this compound, understanding its accessible conformations is key to comprehending its potential binding modes to biological targets.
Solvent Effects: The biological and chemical activity of a molecule is profoundly influenced by its solvent environment. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). These simulations can reveal the structure of the solvation shells around the molecule and quantify the energetic contributions of solvation. This information is critical for accurately predicting properties such as solubility and for understanding how the solvent might influence the molecule's conformational preferences and reactivity.
Reaction Mechanism Elucidation using Computational Methods (e.g., transition state analysis)
Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. For the synthesis or metabolic transformation of this compound, these methods can provide a detailed, atomistic understanding of the reaction pathways.
Transition State Analysis: By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. For the synthesis of the thieno[3,2-c]pyridin-4-one core, for example, computational analysis can help to understand the regioselectivity and stereoselectivity of the key bond-forming steps. This knowledge can be invaluable for optimizing reaction conditions to improve yields and purity.
Molecular Docking and Ligand-Target Interaction Modeling
Given the therapeutic potential of many thienopyridine derivatives, understanding how this compound might interact with biological macromolecules is of paramount importance. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.
Binding Mode Prediction: Molecular docking simulations can be used to place this compound into the active site of a target protein. The scoring functions used in docking algorithms then estimate the binding affinity, providing a rank-ordering of potential binding poses. This can generate hypotheses about the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom), that stabilize the ligand-protein complex.
Ligand-Target Interaction Modeling: Following docking, the resulting complex can be subjected to more rigorous computational methods, such as MD simulations, to refine the binding pose and to study the dynamics of the interaction. These simulations can provide a more detailed picture of the ligand-target interactions and can help to rationalize the structure-activity relationships (SAR) of a series of related compounds. This information is crucial for the rational design of more potent and selective inhibitors or modulators of a given biological target.
Pharmacological and Mechanistic Biological Investigations in Vitro and Pre Clinical Cellular Studies
Structure Activity Relationship Sar and Rational Ligand Design Principles
Analysis of Structural Modifications on Biological Potency and Selectivity for Thienopyridinone Derivatives
The structure-activity relationship (SAR) for thienopyridinone derivatives is a critical area of study, providing insights into how specific chemical modifications influence biological activity. Research on related thieno[2,3-b]pyridine analogues has demonstrated that the nature and position of substituents on the core structure can dramatically alter potency.
For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, modifications to the N-phenyl ring were systematically evaluated. The introduction of electron-withdrawing groups, such as a cyano (-CN) group, was found to impact the electronic density of the molecule. nih.gov This alteration can lead to changes in how the compound interacts with its biological target. A study of thieno[2,3-b]pyridine derivatives as inhibitors of hepatic gluconeogenesis identified a hit compound and subsequently improved its potency by modifying substituents on the thienopyridine core. researchgate.net Replacing a trifluoromethyl group led to compounds with more potent inhibition of hepatic glucose production. researchgate.net
These studies underscore the principle that even subtle changes to the periphery of the thienopyridinone scaffold can lead to significant differences in biological outcomes. The data below illustrates the effect of substituents on the inhibitory activity of certain thienopyridinone derivatives.
Table 1: SAR of Thienopyridine Derivatives as Hepatic Gluconeogenesis Inhibitors
| Compound | R Group | IC50 (µM) |
|---|---|---|
| DMT | CF3 | 33.8 |
| 8e | Phenyl | 16.8 |
| 9d | Thiophen-2-yl | 12.3 |
This table is generated based on data from a study on thieno[2,3-b]pyridine derivatives, illustrating how replacing the trifluoromethyl (CF3) group with phenyl or thiophenyl groups improves the half-maximal inhibitory concentration (IC50). researchgate.net
Similarly, the antiproliferative activity of various pyridine (B92270) derivatives has been shown to be highly dependent on their substitution patterns. nih.gov For example, the number and position of methoxy groups on a pyridine derivative can significantly alter its IC50 value against cancer cell lines. nih.gov While not thienopyridinones, these findings for related heterocyclic systems reinforce the importance of detailed SAR studies.
Pharmacophore Modeling and Identification of Key Structural Features for Desired Activity
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. taylorandfrancis.com This approach is invaluable for designing new ligands with improved affinity and selectivity. A pharmacophore model typically includes features such as hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and charged groups. taylorandfrancis.comnih.gov
For thienopyridine and related heterocyclic derivatives, pharmacophore models have been developed to guide the discovery of new inhibitors for various targets. For example, a pharmacophore hypothesis for biphenyl derivatives targeting thrombin identified two aromatic rings, two hydrogen donors, and one positive ionizable group as key features for activity. researchgate.net In the context of VEGFR-2 inhibitors, pharmacophore models for thieno[3,2-b]pyrimidine analogs have been constructed to understand the structural requirements for kinase inhibition. semanticscholar.org
These models serve as a blueprint for designing new molecules, including derivatives of 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one. The key features identified—such as the spatial arrangement of aromatic systems and hydrogen bonding groups—provide a rational basis for modifying the scaffold to enhance its interaction with a biological target. taylorandfrancis.com The process involves using known active compounds to derive a common feature model that can then be used to screen databases for new, structurally diverse molecules with the potential for similar biological activity. mdpi.com
Scaffold Exploration and Bioisosteric Replacements in Thienopyridinone Chemistry
Scaffold exploration, or "scaffold hopping," is a drug design strategy that involves replacing the central core of a known active molecule with a structurally different core, while maintaining the essential three-dimensional arrangement of key functional groups defined by the pharmacophore. mdpi.comuniroma1.it This technique is used to discover novel chemical series with improved properties, such as enhanced potency, better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, or new intellectual property. uniroma1.it
Bioisosteric replacement is a related strategy where a specific functional group or substituent is exchanged for another with similar physical and chemical properties. nih.govnih.gov In thienopyridinone chemistry, these approaches are highly relevant. For example, the thiophene (B33073) ring itself can sometimes be a metabolic liability or toxicophore. Researchers have successfully applied scaffold hopping by replacing the thiophene ring of thienopyrimidinones with a benzene ring to create quinazolinone derivatives. nih.govnih.gov This modification resulted in a novel series of highly active allosteric inhibitors of HIV-1 reverse transcriptase-associated Ribonuclease H. nih.govnih.gov
This demonstrates that the thienopyridinone core is amenable to significant structural changes. By exploring different scaffolds and applying bioisosteric replacements, chemists can fine-tune the properties of the parent molecule to overcome limitations and generate superior drug candidates. mdpi.com
Rational Design Strategies for Optimizing Biological Activity and Target Engagement
Rational design combines insights from SAR, pharmacophore modeling, and structural biology to create new molecules with predetermined properties. nih.govnih.gov The goal is to optimize the interaction between a ligand, such as a thienopyridinone derivative, and its biological target to maximize efficacy and minimize off-target effects. nih.gov
Strategies for optimizing biological activity and target engagement include:
Structure-Based Design: When the 3D structure of the target protein is known, ligands can be designed to fit precisely into the binding site, forming specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular docking simulations can predict the binding mode and affinity of designed compounds, guiding synthetic efforts. nih.govnih.gov
Ligand-Based Design: In the absence of a target structure, knowledge from SAR and pharmacophore models is used. For example, if SAR studies show that a bulky hydrophobic group at a certain position increases activity, new analogs will be designed with various hydrophobic groups at that position to find the optimal substituent. nih.gov
Hybridization: This strategy involves combining structural features from two or more different known active molecules into a single hybrid compound. For instance, a thiazole and a pyrazoline fragment were hybridized to create dual EGFR/HER2 inhibitors, demonstrating a rational approach to achieving multi-target activity. nih.gov
For a compound like this compound, a rational design campaign would begin by identifying a biological target. Then, using computational modeling and SAR data from related thienopyridinones, chemists would systematically modify the methyl group, the iodine atom, and other positions on the bicyclic core to enhance target engagement and achieve the desired biological response.
Future Research Directions and Unaddressed Scientific Inquiries
Development of Novel and Sustainable Synthetic Methodologies for Compound Diversification
Future synthetic efforts should focus on developing novel, efficient, and environmentally sustainable methods for the synthesis and diversification of the 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one scaffold. While classical methods for constructing thienopyridine cores exist, there is a need for more atom-economical and greener approaches. Research in this area could explore:
Late-stage functionalization: Developing C-H activation and cross-coupling strategies to introduce a variety of substituents at different positions of the thienopyridinone core, moving beyond traditional methods. The iodine at the 7-position is a prime site for such modifications, for instance, through Suzuki or Sonogashira coupling reactions to introduce new aryl or alkynyl groups. mdpi.com
Flow chemistry: Utilizing microreactor technology to enable safer, more efficient, and scalable syntheses. Flow chemistry can allow for precise control over reaction parameters, potentially leading to higher yields and purities.
Photoredox catalysis: Employing visible-light-mediated reactions to forge new bonds under mild conditions, reducing the need for harsh reagents and high temperatures.
A modular synthetic strategy would be highly beneficial, allowing for the rapid generation of a library of analogues with diverse substitution patterns for structure-activity relationship (SAR) studies. nih.gov
Exploration of New Biological Targets and Therapeutic Applications for Thienopyridinone Analogues
The thienopyridine and pyridinone motifs are present in numerous biologically active compounds, suggesting that analogues of this compound could have a broad range of therapeutic applications. nih.gov Future research should aim to identify and validate novel biological targets for this class of compounds. Some promising areas of investigation include:
Kinase inhibition: Many thienopyridine and thienopyrimidine derivatives have been identified as potent kinase inhibitors. nih.govnih.govnih.gov Analogues of this compound could be screened against a panel of kinases implicated in cancer and inflammatory diseases.
Antiplatelet activity: Thienopyridines are well-known for their antiplatelet effects. mdpi.com Novel analogues could be designed as prodrugs to improve their pharmacokinetic profiles and reduce resistance. mdpi.com
Antimicrobial and antiviral agents: The thienopyridinone scaffold can be explored for its potential to combat infectious diseases by targeting essential microbial enzymes or viral proteins. ekb.eguran.ua
Neurodegenerative diseases: Given the role of certain kinases and other enzymes in neuroinflammation and neuronal cell death, thienopyridinone analogues could be evaluated for their neuroprotective effects.
The following table summarizes the biological activities of some representative thienopyridine and related derivatives, highlighting the potential therapeutic areas for analogues of this compound.
| Compound Class | Biological Target/Activity | Potential Therapeutic Application | Reference |
| Thienopyrimidine Derivatives | PI3Kα/mTOR Kinase Inhibition | Cancer | nih.gov |
| Thienopyridinium Derivatives | Choline Kinase α1 (CKα1) Inhibition | Cancer | nih.govmdpi.com |
| Thieno[2,3-b]pyridine Derivatives | c-Met Kinase Inhibition | Cancer | nih.gov |
| Thienopyridine Prodrugs | P2Y12 Receptor Antagonism | Antiplatelet Therapy | mdpi.com |
Integration with Advanced Chemical Biology Tools for Deeper Mechanistic Understanding
To elucidate the mechanism of action of novel thienopyridinone analogues, it is crucial to integrate advanced chemical biology tools into the research workflow. nih.gov These tools can provide valuable insights into how these compounds interact with their biological targets and modulate cellular pathways. Key approaches include:
Chemical probes: Designing and synthesizing tagged versions of this compound analogues (e.g., with biotin (B1667282) or a fluorescent dye) to facilitate target identification and validation through techniques like affinity chromatography and fluorescence microscopy.
Activity-based protein profiling (ABPP): Using reactive probes to covalently label active enzymes in a complex proteome, allowing for the identification of direct targets and off-targets of the thienopyridinone compounds.
Proteomics and metabolomics: Employing "omics" technologies to gain a global view of the cellular changes induced by treatment with these compounds, helping to uncover novel mechanisms of action and potential biomarkers. nih.gov
Addressing Unresolved Questions in Thienopyridinone Reactivity and Selectivity
Despite the progress in the synthesis of thienopyridinones, several questions regarding their reactivity and selectivity remain. Future research should aim to address these gaps in our understanding to enable more rational drug design. Important areas of inquiry include:
Regioselectivity of reactions: Investigating the factors that control the regioselectivity of electrophilic and nucleophilic substitution reactions on the thienopyridinone core to allow for precise control over the synthesis of specific isomers.
Metabolic stability: Understanding the metabolic pathways of thienopyridinone compounds and identifying potential metabolic liabilities. This knowledge can guide the design of analogues with improved pharmacokinetic properties.
Structure-activity relationships (SAR): Systematically exploring the SAR of different substituents on the thienopyridinone scaffold to understand how they influence potency, selectivity, and off-target effects.
Synergistic Approaches Combining Synthetic Chemistry, Computational Modeling, and Biological Evaluation
A truly effective drug discovery and development pipeline for thienopyridinone analogues will require a synergistic approach that integrates synthetic chemistry, computational modeling, and biological evaluation. nih.gov This multidisciplinary strategy can accelerate the identification and optimization of lead compounds.
Computational modeling: Utilizing molecular docking and dynamics simulations to predict the binding modes of thienopyridinone analogues to their biological targets and to guide the design of new compounds with improved affinity and selectivity. nih.gov Machine learning models can also be employed to predict the bioactivity of virtual compounds based on their structural features. researchgate.netplos.org
Iterative design-synthesis-test cycles: Establishing a feedback loop where computational predictions guide the synthesis of new analogues, which are then subjected to biological evaluation. The experimental results, in turn, are used to refine the computational models, leading to a more efficient optimization process.
The table below outlines a potential synergistic workflow for the development of thienopyridinone-based therapeutics.
| Step | Activity | Tools and Techniques | Desired Outcome |
| 1. Target Identification | Identify and validate a biological target. | Literature review, bioinformatics, experimental validation. | A validated target for therapeutic intervention. |
| 2. Hit Identification | Screen a library of thienopyridinone analogues. | High-throughput screening (HTS), virtual screening. | Initial hit compounds with activity against the target. |
| 3. Computational Modeling | Predict binding modes and design new analogues. | Molecular docking, molecular dynamics, QSAR. | Virtual compounds with predicted improved activity. |
| 4. Chemical Synthesis | Synthesize the designed analogues. | Novel and sustainable synthetic methodologies. | A library of new compounds for biological testing. |
| 5. Biological Evaluation | Test the new compounds for in vitro and in vivo activity. | Enzymatic assays, cell-based assays, animal models. | Lead compounds with promising efficacy and safety profiles. |
| 6. Mechanistic Studies | Elucidate the mechanism of action. | Chemical biology tools (probes, ABPP), 'omics' technologies. | A deeper understanding of how the lead compounds work. |
By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its analogues, paving the way for the development of novel medicines to address unmet medical needs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-iodo-3-methyl-5H-thieno[3,2-c]pyridin-4-one, and how can reaction conditions be optimized?
- Methodology :
-
Multi-step synthesis : Begin with thienopyridinone precursors (e.g., aminothieno[3,2-c]pyridin-4(5H)-ones) and introduce iodine via electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann or Suzuki reactions) .
-
Solvent selection : Use polar aprotic solvents (e.g., DMSO, acetonitrile) to enhance iodine incorporation efficiency. Catalytic Lewis acids (e.g., ZnCl₂) may improve regioselectivity .
-
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol for high purity (>95%) .
- Optimization Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Iodination | Temperature | 80–100°C | +15% |
| Catalyst | ZnCl₂ (0.1 eq) | Reduced by-products | +20% |
| Solvent | DMSO | Enhanced solubility | +10% |
Q. How is structural characterization performed for this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the methyl group at δ ~2.5 ppm (singlet) and the thienopyridine aromatic protons at δ 7.1–8.3 ppm. Iodo-substitution deshields adjacent protons, shifting signals downfield .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 318.94 (calculated for C₈H₇INOS). Fragmentation patterns should align with loss of iodine (Δ m/z 127) .
- X-ray Crystallography : Resolve crystal packing and confirm iodine positioning (CCDC deposition recommended) .
Q. What solvents and storage conditions are recommended for stability studies?
- Solubility :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Preferred for biological assays |
| Ethanol | 10–20 | Recrystallization solvent |
| Water | <1 | Requires surfactants for dispersion |
- Storage : Store at –20°C under inert gas (Ar/N₂) to prevent iodine displacement or oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can reaction mechanisms for iodine incorporation be validated?
- Methodology :
- Isotopic Labeling : Use ¹²⁷I/¹²⁵I isotopes to track regioselectivity via radiometric TLC .
- Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to model transition states and confirm iodine's electrophilic attack at C7 .
- Intermediate Trapping : Quench reactions at intervals and isolate intermediates (e.g., iodonium ions) using LC-MS .
Q. What strategies are used to study biological interactions with kinase targets?
- Methodology :
- Enzyme Assays : Test inhibition of tyrosine kinases (e.g., EGFR) using ADP-Glo™ assays (IC₅₀ values <1 μM suggest high potency) .
- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) and confocal microscopy to track sublocalization .
- Docking Simulations : AutoDock Vina to predict binding poses in kinase ATP pockets (PyMOL visualization) .
Q. How can computational modeling predict pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME to estimate logP (~2.8), H-bond acceptors (3), and bioavailability (85%) .
- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4 clearance >50% indicates rapid metabolism) .
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (Probability: 0.65) .
Q. How should researchers address contradictory data in bioactivity or synthesis yields?
- Methodology :
- Comparative Analysis : Replicate experiments using identical reagents (e.g., Sigma-Aldrich vs. TCI America) to isolate vendor-specific variability .
- By-Product Identification : Use LC-MS/MS to detect impurities (e.g., deiodinated by-products) affecting bioactivity .
- Statistical Validation : Apply ANOVA to compare yields across 3+ independent trials (p <0.05 significance threshold) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
